Fagomine

描述

Fagomine is a mild glycosidase inhibitor. The K of the iminosugar Fagomine is 4.8 μM, 39 μM, and 70 μM for Amyloglucosidase (A. niger), β-Glucosidase (bovine), and Isomaltase (yeast), respectively .

Synthesis Analysis

Glucal and galactal are transformed into 2-deoxyglycolactams, which are important building blocks in the synthesis of biologically active piperidine alkaloids, fagomine and 4-epi-fagomine .Molecular Structure Analysis

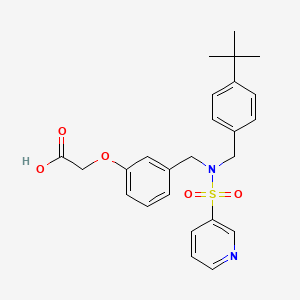

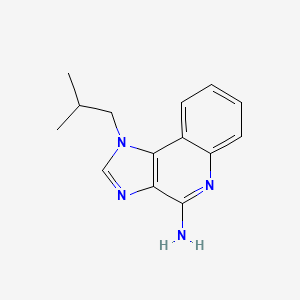

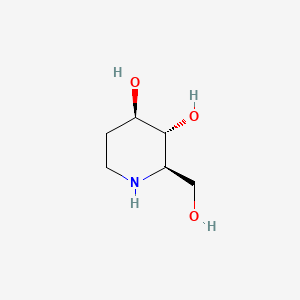

Fagomine contains total 23 bond(s); 10 non-H bond(s), 1 rotatable bond(s), 1 six-membered ring(s), 1 secondary amine(s) (aliphatic), 3 hydroxyl group(s), 1 primary alcohol(s), and 2 secondary alcohol(s) .Chemical Reactions Analysis

A two-step chemo-enzymatic synthesis of D-fagomine has been described based on an aldol reaction catalyzed by D-Fructose-6-phosphate aldolase (FSA) from Escherichia coli .Physical And Chemical Properties Analysis

Fagomine has a molecular formula of C6H13NO3, an average mass of 147.172 Da, and a mono-isotopic mass of 147.089539 Da. It has a density of 1.3±0.1 g/cm3, a boiling point of 315.4±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C .科学研究应用

Gut Microbiota Modulation

Fagomine: appears to have a fiber-like action on the gut microbiota, inducing changes in its composition and diversity. These changes are similar to those elicited by dietary fiber and are associated with anti-inflammatory and body-weight-reducing effects .

Blood Glucose Regulation

Research indicates that d-Fagomine can effectively modulate postprandial glycaemia in a dose-dependent manner, leading to significant reductions in blood glucose levels after sucrose intake .

Complementary Effects with Omega-3 Fatty Acids

A study explored the complementary effects of d-Fagomine and omega-3 polyunsaturated fatty acids (ω-3 PUFAs) on beneficial gut bacterial strains. The combination was tested over a period of 23 weeks in male Sprague–Dawley rats .

作用机制

Target of Action

Fagomine primarily targets enzymes involved in carbohydrate metabolism, specifically alpha-glucosidase . It also targets maltase-glucoamylase (MGAM) and sucrase-isomaltase (SI) proteins . These enzymes play a crucial role in the breakdown of complex carbohydrates into simple sugars, which can then be absorbed by the body.

Mode of Action

Fagomine interacts with its targets by inhibiting their activity . By inhibiting alpha-glucosidase, MGAM, and SI, fagomine slows down the breakdown of complex carbohydrates, thereby reducing the rate at which glucose is absorbed into the bloodstream . This leads to a more gradual increase in blood glucose levels after a meal, which can be beneficial for managing blood glucose levels in conditions like diabetes .

Biochemical Pathways

Fagomine affects several biochemical pathways related to carbohydrate metabolism and insulin resistance. It is involved in the PI3K-Akt signaling pathway, lipid and atherosclerosis pathways, and the AGE-RAGE signaling pathway in diabetic complications . These pathways play a significant role in glucose homeostasis, lipid metabolism, and the development of diabetic complications .

Pharmacokinetics

Fagomine exhibits nonlinear pharmacokinetics following oral administration . It is mainly distributed in the gastrointestinal tract, liver, and kidney . Fagomine is primarily excreted into urine and feces, with less excretion into bile . Other components in the diet can enhance the absorption of fagomine through the intestinal barrier .

Result of Action

The primary result of fagomine’s action is a reduction in postprandial (after-meal) blood glucose levels . By inhibiting the enzymes responsible for breaking down complex carbohydrates, fagomine slows the rate at which glucose is absorbed into the bloodstream, leading to a more gradual increase in blood glucose levels . This can help manage blood glucose levels in individuals with diabetes . Fagomine also reduces the plasma concentration of pro-inflammatory biomarkers, indicating its potential anti-inflammatory effects .

Action Environment

The action of fagomine can be influenced by various environmental factors, including diet. For example, other components in the diet can enhance the absorption of fagomine, affecting its bioavailability and efficacy . Additionally, the gut microbiota can influence the action of fagomine. Changes in the composition of the gut microbiota, similar to those elicited by dietary fiber, have been observed with fagomine intake, which are compatible with its anti-inflammatory and body-weight-reducing effects .

安全和危害

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

D-Fagomine induced changes in the composition and diversity of gut microbiota similar to those elicited by dietary fiber and compatible with its anti-inflammatory and body-weight-reducing effects . Another study suggests that supplementation with d-fagomine for longer periods may delay the onset of other factors related to metabolic syndrome .

属性

IUPAC Name |

(2R,3R,4R)-2-(hydroxymethyl)piperidine-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c8-3-4-6(10)5(9)1-2-7-4/h4-10H,1-3H2/t4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZNNBIPIQWYLDM-HSUXUTPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C(C1O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]([C@H]([C@@H]1O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10201243 | |

| Record name | Fagomine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Fagomine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033453 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Fagomine | |

CAS RN |

53185-12-9 | |

| Record name | Fagomine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53185-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fagomine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053185129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fagomine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Fagomine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1M10C1P4SM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Fagomine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033453 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

186 - 188 °C | |

| Record name | Fagomine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033453 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。